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Compound of Interest |

Compound Name: GR 100679
CAS No.: 150351-87-4
Cat. No.: B607722
. J

Executive Summary & Compound Profile

GR 100679 is a potent, selective, and competitive antagonist of the Tachykinin NKz receptor.
Originally developed by Glaxo Group Research (now GSK), it is a critical tool compound for
interrogating the role of neurokinin A (NKA) and NKz signaling in anxiety-related behaviors and
respiratory smooth muscle constriction.

Unlike many small molecules dosed in the milligram (mg/kg) range, GR 100679 exhibits high
potency in vivo, often requiring dosing in the microgram (pg/kg) range. This guide provides a
standardized protocol for its formulation and subcutaneous (s.c.) administration in murine
models.

Key Compound Properties
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Property Detail

Compound Name GR 100679

Target Tachykinin NK2 Receptor (Antagonist)
Chemical Class Peptidomimetic / Modified Peptide

] ] Anxiolytic (disinhibition of suppressed
Primary In Vivo Effect _ o
behaviors); Bronchodilation

Typical Dose Range 0.02 — 200 pg/kg (s.c.)

o ) Subcutaneous (s.c.) preferred for behavioral
Route of Administration
assays

Time to Peak Effect 30—60 minutes post-administration

Formulation & Handling Protocols
Storage and Stability

» Lyophilized Powder: Store at -20°C or -80°C with desiccant. Protect from light.

e Stock Solutions: Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Vehicle Selection & Preparation

GR 100679 is a peptidomimetic structure containing hydrophobic moieties (e.g., cyclohexyl,
indole). While it may have partial water solubility, a co-solvent strategy is recommended for
consistent bioavailability.

Recommended Vehicle:Saline (0.9% NacCl) For higher concentrations or stock preparation, a
minimal amount of DMSO may be used.

Step-by-Step Formulation (Example: 200 pg/kg dose for 25¢g
mice)

Goal: Prepare a working solution to dose at 10 mL/kg (0.25 mL per 25g mouse). Target
Concentration: 20 pg/mL.
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e Stock Preparation (1 mg/mL):
o Weigh 1 mg of GR 100679.

o Dissolve in 100 pL 100% DMSO (if solubility is resistant in pure water) or sterile distilled
water. Vortex until clear.

e Working Solution (20 pg/mL):

o Take 20 pL of the 1 mg/mL Stock.

o Dilute into 980 pL of Sterile Saline (0.9% NaCl).

o Final DMSO concentration: ~2% (well-tolerated s.c.).
« Validation:

o Inspect for precipitation.[1] The solution should be clear. If cloudy, sonicate briefly or
increase vehicle surfactant (e.g., 0.5% Tween-80).

In Vivo Dosing Protocol (Mice)[2][3][4]
Dosing Parameters|3]

e Route:Subcutaneous (s.c.)

o Rationale: S.C. administration is the validated route for GR 100679 in behavioral studies
(Stratton et al., 1993). It provides a stable absorption profile for peptides, avoiding the
rapid first-pass hydrolysis often seen with oral gavage.

e Volume:5 mL/kg to 10 mL/kg

o Recommendation: 10 mL/kg is standard for accuracy, but 5 mL/kg reduces local tissue
stress.

e Frequency: Single bolus (Acute).

Dose-Response Strategy
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GR 100679 exhibits a wide therapeutic window with efficacy starting at extremely low doses.

Experimental Group Dose (s.c.) Purpose

Vehicle Control 0 ng/kg Baseline anxiety/behavior
Low Dose 0.2 pg/kg Threshold detection

Medium Dose 20 pg/kg Standard efficacy range
High Dose 200 po/kg Maximal receptor occupancy
Positive Control Diazepam (1-2 mg/kg) Anxiolytic benchmark

Experimental Workflow

The following diagram outlines the critical timing for a Light-Dark Box assay, the standard
model for validating GR 100679 activity.
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Figure 1: Experimental timeline for acute administration of GR 100679 in behavioral assays.

Mechanism of Action & Scientific Rationale

GR 100679 functions by blocking the NKz receptor, a G-protein coupled receptor (GPCR)
primarily activated by Neurokinin A (NKA).

o Physiological Context: Under stress, NKA is released in the CNS (amygdala, hippocampus)
and periphery.
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o Pathology: Activation of NKz receptors facilitates excitatory transmission and smooth muscle

contraction.

o Therapeutic Effect: Antagonism by GR 100679 prevents this excitatory cascade, resulting in
anxiolysis without the sedation common to benzodiazepines.

Stress / Aversive Stimuli
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Figure 2: Pharmacological mechanism of GR 100679 at the neurokinin synapse.

Troubleshooting & Controls
Common Pitfalls

e Dosing Errors (Unit Confusion): The most common error is dosing in mg/kg instead of pg/kg.
A 1 mg/kg dose is 5x-50x higher than the standard effective range and may lead to off-target
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effects or receptor desensitization.

e Vehicle Stress: S.C. injection can be stressful. Ensure the solution is at room temperature
and pH neutral (7.0-7.4).

o Timing: Testing too early (<20 mins) may miss the peak receptor occupancy; testing too late
(>2 hours) may see washout, as peptides often have short half-lives.

Validation Criteria

» Positive Control: The assay must show a significant effect with a known anxiolytic (e.g.,
Diazepam) to validate the stress levels of the cohort.

o Sedation Check: Measure locomotor activity (total distance traveled). GR 100679 should not
significantly reduce locomotion, distinguishing it from benzodiazepines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Portico [access.portico.org]

¢ To cite this document: BenchChem. [Application Note: GR 100679 In Vivo Dosing Guidelines
for Mice]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b607722?utm_src=pdf-body
https://www.benchchem.com/product/b607722?utm_src=pdf-custom-synthesis
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xhpbz
https://www.benchchem.com/product/b607722#gr-100679-in-vivo-dosing-guidelines-for-mice
https://www.benchchem.com/product/b607722#gr-100679-in-vivo-dosing-guidelines-for-mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b607722#gr-100679-in-vivo-dosing-guidelines-for-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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